molecular formula C19H19N3O4 B2490429 N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide CAS No. 951542-95-3

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide

Cat. No. B2490429
CAS RN: 951542-95-3
M. Wt: 353.378
InChI Key: UYUAYRRVOFTKAJ-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals known for their potential biological and pharmacological activities, including but not limited to anti-inflammatory and antioxidant properties. While the specific literature on this compound is limited, related compounds have been synthesized and evaluated for various biological activities, suggesting a similar potential for the compound of interest (Koppireddi et al., 2013).

Synthesis Analysis

Synthesis approaches for similar compounds often involve multi-step reactions starting from specific precursors to achieve the desired structural frameworks. For example, the synthesis of related compounds has involved reactions like acylation, alkylation, and subsequent cyclization steps to construct the core structure, indicating potential methods that could be applied to our compound of interest (Ünaleroğlu et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest often involves detailed NMR, MS, and IR spectroscopy for characterization. X-ray crystallography can further elucidate the structure, providing insights into the molecular conformation, hydrogen bonding, and other intermolecular interactions (Bunev et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class can include further functionalization or modification of the core structure, leveraging reactive sites for attachment of various groups. This can significantly affect the compound's chemical properties, such as solubility, stability, and reactivity (Gao et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline form, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in biological systems and its suitability for further development (Galushchinskiy et al., 2017).

Chemical Properties Analysis

Chemical properties like pKa, stability under various conditions, and reactivity towards other chemical entities are crucial for predicting the compound's behavior in both synthetic reactions and biological environments. For similar compounds, such properties have been meticulously studied to understand their pharmacological potential better (Duran & Canbaz, 2013).

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

A study explored the different molecular conformations in similar compounds, highlighting the significance of hydrogen bonding in forming structures like four-molecule aggregates and ribbons. This research has implications for understanding the molecular interactions and structural formation of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide (Narayana et al., 2016).

Synthesis and Characterization

New series of compounds related to the molecule have been synthesized and characterized. These compounds were evaluated for various properties, such as toxicity, antibacterial activity, and antioxidant efficiency, providing insight into potential applications of similar compounds (Al-Khazragie et al., 2022).

Crystal Structure Analysis

Crystal structures of compounds structurally related to this compound were analyzed, aiding in understanding the molecular arrangement and potential reactivity of such compounds (Galushchinskiy et al., 2017).

Radiochemical Synthesis for PET Tracers

A study focused on the synthesis of carbon-11-labeled derivatives, including compounds similar to the molecule , for potential use as PET tracers in medical imaging. This research highlights the potential application in diagnostic imaging (Gao et al., 2016).

Biological Studies

Biological studies were conducted on synthesized compounds, emphasizing the biological and pharmaceutical importance of the imidazole ring, a component of the molecule . These studies provide insights into the biological activities and potential pharmaceutical applications (Ramanathan, 2017).

Green Synthesis Applications

Research on the green synthesis of compounds structurally related to this compound highlights the importance of environmentally friendly methods in chemical synthesis. This can provide a sustainable approach for the production of similar compounds (Qun-feng, 2008).

Mechanism of Action

This compound has been studied for its potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer . The mechanism of action likely involves the inhibition of these receptors, which are associated with cancer progression .

Safety and Hazards

The safety and hazards associated with a compound depend on various factors, including its reactivity, toxicity, and handling procedures. Unfortunately, specific details about the safety and hazards of this compound are not available in the search results .

Future Directions

The future directions for research on this compound could include further studies on its therapeutic potential, particularly in the context of cancer treatment . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)20-18(23)13-21-11-12-22(19(21)24)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUAYRRVOFTKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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